molecular formula C15H17NO B8470794 4-(2-Amino-1-methoxyethyl)-biphenyl

4-(2-Amino-1-methoxyethyl)-biphenyl

Cat. No.: B8470794
M. Wt: 227.30 g/mol
InChI Key: NRQCSISPWUXONV-UHFFFAOYSA-N
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Description

4-(2-Amino-1-methoxyethyl)-biphenyl is a biphenyl derivative featuring an amino and methoxyethyl substituent at the 4-position of one phenyl ring. lists "4-(2-Amino-1-methoxyethyl)benzene-1,2-diol" (DTXSID80784457) as a synonym for DL-β-O-Methylnorepinephrine Hydrochloride, a catecholamine derivative . However, the target compound differs by replacing the benzenediol core with a biphenyl scaffold, which may alter its reactivity and biological activity.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-methoxy-2-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C15H17NO/c1-17-15(11-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3

InChI Key

NRQCSISPWUXONV-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The provided evidence highlights several biphenyl derivatives with distinct functional groups, enabling comparative analysis:

Compound Substituents Key Properties/Applications Source
4-(2-Amino-1-methoxyethyl)-biphenyl Amino, methoxyethyl Potential pharmaceutical intermediate
Diiodobiphenyl (115, 116) Iodine at 2,2' or 4,4' positions Halogenated intermediate for cross-coupling reactions
4-Iodo-1,1'-biphenyl (117) Iodine at 4-position Precursor for Suzuki-Miyaura couplings
Chloromethyl-biphenyl Chloromethyl at 4-position Polymer and fine chemical synthesis
DL-β-O-Methylnorepinephrine HCl Benzenediol, amino, methoxyethyl Adrenergic agent (pharmaceutical use)

Key Observations :

  • Halogenated Biphenyls (e.g., 115, 116, 117): These compounds () are critical in cross-coupling reactions due to iodine's leaving-group ability. For example, 4-iodo-1,1'-biphenyl (117) serves as a precursor in synthesizing biaryl structures via palladium catalysis . In contrast, this compound lacks halogen atoms, suggesting greater stability but reduced utility in metal-catalyzed reactions.
  • Chloromethyl-biphenyl : The chloromethyl group () enhances reactivity toward nucleophilic substitution, enabling polymer functionalization . The methoxyethyl group in the target compound may instead promote hydrogen bonding or solubility in polar solvents.
  • DL-β-O-Methylnorepinephrine HCl: Though structurally distinct (benzenediol core vs. The biphenyl scaffold in the target compound could enhance lipophilicity, altering receptor binding compared to the catecholamine derivative .

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: The amino and methoxy groups in this compound may mimic bioactive motifs seen in DL-β-O-Methylnorepinephrine HCl, a known adrenergic agent . However, the biphenyl structure could confer unique pharmacokinetic properties, such as increased membrane permeability.
  • Industrial Applications : Unlike halogenated or chloromethylated biphenyls (used in polymers or catalysis), the target compound’s polar substituents may favor applications in drug delivery or as a ligand in coordination chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Amino-1-methoxyethyl)-biphenyl, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chloroethyl or methoxymethyl substituents in biphenyl derivatives (e.g., ) suggest using Suzuki-Miyaura cross-coupling to attach the aminoethyl-methoxy group. Optimization includes:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and byproduct minimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : GC or HPLC with a polar stationary phase (e.g., C18 column) to assess purity (>98% as per ) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and aminoethyl (-NH₂-CH₂-) groups via δ 3.2–3.5 ppm (methoxy) and δ 1.8–2.5 ppm (ethyl backbone) .
    • FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxy group in this compound during functionalization?

The methoxy group acts as an electron-donating substituent, stabilizing intermediates in electrophilic aromatic substitution (e.g., nitration or halogenation). Comparative studies () show that replacing methoxy with halogens (Cl, Br) increases electrophilicity but reduces solubility. Methodologically:

  • DFT calculations : Predict charge distribution and reactive sites .
  • Kinetic studies : Monitor reaction rates under varying pH to assess protonation effects on the amino group .

Q. How can computational modeling predict the compound’s utility in metal-organic frameworks (MOFs)?

The aminoethyl group serves as a ligand for metal coordination. Strategies include:

  • Docking simulations : Analyze binding affinity with transition metals (e.g., Cu²⁺, Zn²⁺) using software like AutoDock .
  • Topological analysis : Assess pore size and stability of MOFs via programs (e.g., Materials Studio) .
    Experimental validation via X-ray diffraction () confirms predicted structures .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxicity)?

  • Dose-response assays : Establish IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
  • Metabolomic profiling : Use LC-MS to identify metabolites that may explain divergent outcomes (e.g., ) .
  • Peer-review frameworks : Apply EPA guidelines () for transparent hazard assessment and data reproducibility .

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